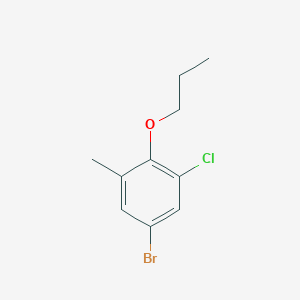
5-Bromo-1-chloro-3-methyl-2-propoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-1-chloro-3-methyl-2-propoxybenzene is an organic compound with the molecular formula C10H12BrClO It is a derivative of benzene, substituted with bromine, chlorine, methyl, and propoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-chloro-3-methyl-2-propoxybenzene typically involves the substitution reactions on a benzene ring. One common method is the Friedel-Crafts alkylation, where a propoxy group is introduced to the benzene ring. The bromine and chlorine substituents can be introduced through halogenation reactions using bromine and chlorine reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available benzene derivatives. The process includes halogenation, alkylation, and purification steps to ensure the desired product’s purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-1-chloro-3-methyl-2-propoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Coupling Reactions: Palladium catalysts with boronic acids or esters.
Major Products Formed
Substitution: Formation of new benzene derivatives with different functional groups.
Oxidation: Formation of quinones.
Reduction: Formation of dehalogenated benzene derivatives.
Coupling: Formation of biaryl compounds.
Wissenschaftliche Forschungsanwendungen
5-Bromo-1-chloro-3-methyl-2-propoxybenzene is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties and as a building block in drug synthesis.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Bromo-1-chloro-3-methyl-2-propoxybenzene involves its interaction with molecular targets through its functional groups. The bromine and chlorine atoms can participate in halogen bonding, while the propoxy group can engage in hydrogen bonding and hydrophobic interactions. These interactions can influence the compound’s reactivity and binding affinity to various molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-1-chloro-3-methoxy-2-propoxybenzene: Similar structure with a methoxy group instead of a methyl group.
1-Bromo-3-chloro-5-methylbenzene: Lacks the propoxy group, making it less versatile in certain reactions
Uniqueness
5-Bromo-1-chloro-3-methyl-2-propoxybenzene is unique due to the presence of both halogen and alkoxy substituents on the benzene ring, which provides a combination of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications .
Eigenschaften
Molekularformel |
C10H12BrClO |
|---|---|
Molekulargewicht |
263.56 g/mol |
IUPAC-Name |
5-bromo-1-chloro-3-methyl-2-propoxybenzene |
InChI |
InChI=1S/C10H12BrClO/c1-3-4-13-10-7(2)5-8(11)6-9(10)12/h5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
ZPNMESVJRIOOIU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=C(C=C(C=C1C)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















